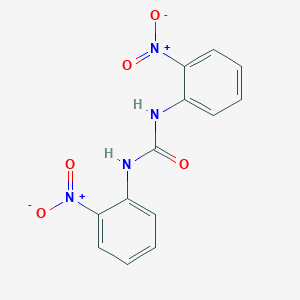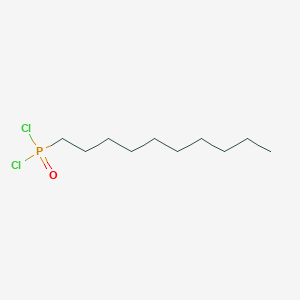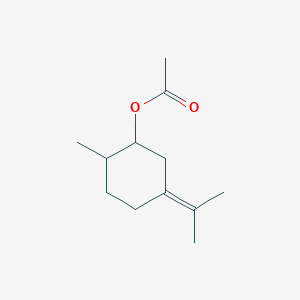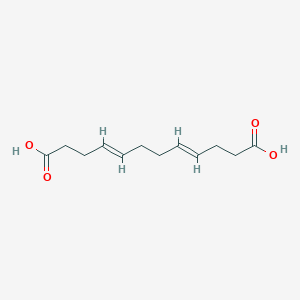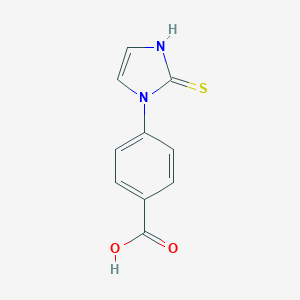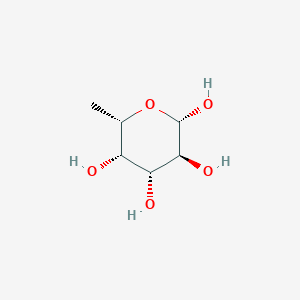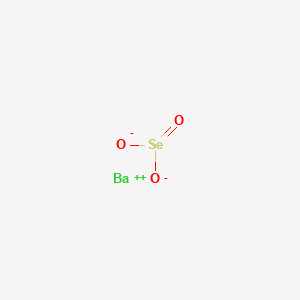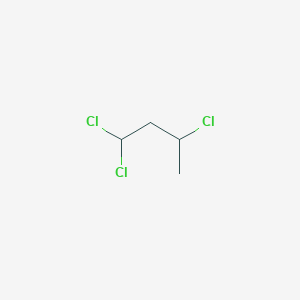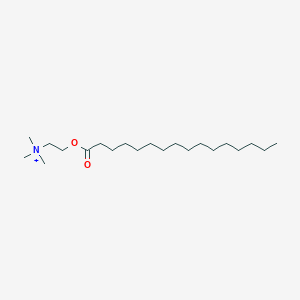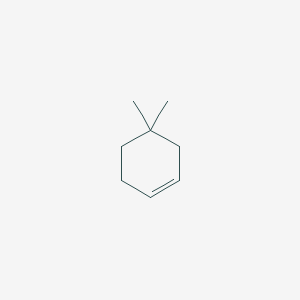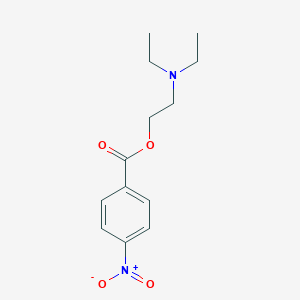![molecular formula C15H12O3 B076455 2-Isopropylnaphtho[2,3-b]furan-4,9-dione CAS No. 13019-43-7](/img/structure/B76455.png)
2-Isopropylnaphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylnaphtho[2,3-b]furan-4,9-dione, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. β-lapachone undergoes a two-electron reduction to form a hydroquinone, which can then undergo a one-electron oxidation to form ROS. The generation of ROS leads to oxidative stress and DNA damage, ultimately resulting in cell death. In addition, β-lapachone has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a role in detoxifying quinones and preventing oxidative stress.
Effets Biochimiques Et Physiologiques
β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, β-lapachone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using β-lapachone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in normal cells, making it a potential therapeutic agent with minimal side effects. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. However, one limitation of using β-lapachone in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of β-lapachone. One direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the exploration of its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of β-lapachone with other therapeutic agents, such as radiation and chemotherapy, should be further explored to determine its potential as a combination therapy. Finally, the identification of biomarkers that predict the response to β-lapachone treatment should be further investigated to improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of β-lapachone can be achieved through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. One of the most common methods is chemical synthesis, which involves the reaction of 1,2-naphthoquinone with isopropylamine in the presence of a reducing agent. Microbial fermentation involves the use of microorganisms to produce β-lapachone from simple substrates. Extraction from natural sources, such as the lapacho tree, involves the isolation and purification of β-lapachone from the bark of the tree.
Applications De Recherche Scientifique
β-lapachone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and antimicrobial properties. In cancer research, β-lapachone has been shown to induce cell death in various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. In addition, β-lapachone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been shown to possess antimicrobial properties, making it a potential treatment for various infections.
Propriétés
Numéro CAS |
13019-43-7 |
|---|---|
Nom du produit |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-propan-2-ylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-8H,1-2H3 |
Clé InChI |
FCFUHTATCQCHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Pictogrammes |
Irritant |
Synonymes |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



